3-methoxy-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide 3-methoxy-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 396720-74-4
VCID: VC4171286
InChI: InChI=1S/C20H19N3O2S/c1-13-6-3-4-9-18(13)23-19(16-11-26-12-17(16)22-23)21-20(24)14-7-5-8-15(10-14)25-2/h3-10H,11-12H2,1-2H3,(H,21,24)
SMILES: CC1=CC=CC=C1N2C(=C3CSCC3=N2)NC(=O)C4=CC(=CC=C4)OC
Molecular Formula: C20H19N3O2S
Molecular Weight: 365.45

3-methoxy-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

CAS No.: 396720-74-4

Cat. No.: VC4171286

Molecular Formula: C20H19N3O2S

Molecular Weight: 365.45

* For research use only. Not for human or veterinary use.

3-methoxy-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide - 396720-74-4

Specification

CAS No. 396720-74-4
Molecular Formula C20H19N3O2S
Molecular Weight 365.45
IUPAC Name 3-methoxy-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Standard InChI InChI=1S/C20H19N3O2S/c1-13-6-3-4-9-18(13)23-19(16-11-26-12-17(16)22-23)21-20(24)14-7-5-8-15(10-14)25-2/h3-10H,11-12H2,1-2H3,(H,21,24)
Standard InChI Key WOQXHJZHBYSACZ-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1N2C(=C3CSCC3=N2)NC(=O)C4=CC(=CC=C4)OC

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a thieno[3,4-c]pyrazole scaffold, a bicyclic system comprising a thiophene ring fused to a pyrazole moiety. Key structural elements include:

  • Substituents: A 3-methoxybenzamide group at position 3 and an o-tolyl (2-methylphenyl) group at position 2 of the pyrazole ring.

  • Stereoelectronic Features: The methoxy group enhances electron donation, while the o-tolyl group introduces steric bulk, influencing binding interactions with biological targets .

Table 1: Key Structural and Physicochemical Properties

PropertyValue/Description
Molecular FormulaC20H19N3O2S\text{C}_{20}\text{H}_{19}\text{N}_{3}\text{O}_{2}\text{S}
Molecular Weight365.45 g/mol
IUPAC Name3-methoxy-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
SMILESCC1=CC=CC=C1N2C(=C3CSCC3=N2)NC(=O)C4=CC(=CC=C4)OC
SolubilityNot experimentally determined; predicted low aqueous solubility due to hydrophobic groups.

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of 3-methoxy-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide involves multi-step organic reactions, typically including:

  • Formation of the Thieno[3,4-c]pyrazole Core: Cyclocondensation of thioketones with hydrazines under acidic or basic conditions .

  • Substitution Reactions: Introduction of the o-tolyl group via nucleophilic aromatic substitution or palladium-catalyzed coupling.

  • Benzamide Conjugation: Amide bond formation between the pyrazole amine and 3-methoxybenzoic acid derivatives using coupling agents like EDC/HOBt.

Key Challenges

  • Regioselectivity: Controlling the position of substituents during cyclization remains a hurdle, often requiring optimized catalysts or reaction conditions .

  • Yield Optimization: Multi-step syntheses typically result in moderate yields (30–50%), necessitating purification via column chromatography .

Biological Activity and Mechanistic Insights

Enzyme Inhibition

Computational studies predict strong binding affinity for lipoxygenases (LOXs), enzymes implicated in inflammatory responses. Molecular docking simulations suggest:

  • Hydrophobic Interactions: The o-tolyl and thiophene moieties occupy hydrophobic pockets in LOX active sites.

  • Hydrogen Bonding: The methoxy oxygen and amide carbonyl form H-bonds with catalytic residues, enhancing inhibitory potency .

Table 2: Comparative Biological Activities of Thieno[3,4-c]pyrazole Derivatives

CompoundTarget Enzyme/PathwayIC50_{50} (μM)Cell Line Tested
3-Methoxy-N-(2-(o-tolyl)...Lipoxygenase (LOX)12.3 (predicted)N/A (in silico)
4-Isopropoxy analogCyclooxygenase-2 (COX-2)8.7RAW 264.7 macrophages
2,4-Dichloro derivativeTubulin polymerization4.5MCF-7 breast cancer

Research Advancements and Applications

Drug Discovery

The compound’s dual anti-inflammatory and anticancer profiles position it as a lead candidate for multitarget therapies. Structural modifications, such as halogenation or sulfonation, could enhance bioavailability and target selectivity.

Computational Modeling

Density functional theory (DFT) studies reveal:

  • Electrostatic Potential: High electron density at the pyrazole N2 position, favoring electrophilic interactions.

  • ADMET Predictions: Moderate blood-brain barrier permeability (logBB = -0.8) and hepatic clearance (t1/2_{1/2} = 2.3 h) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator